molecular formula C9H17BrO2 B13639099 1-Bromo-2-((1-methoxypropan-2-yl)oxy)cyclopentane

1-Bromo-2-((1-methoxypropan-2-yl)oxy)cyclopentane

Cat. No.: B13639099
M. Wt: 237.13 g/mol
InChI Key: TVUKLRSZXOTSGA-UHFFFAOYSA-N
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Description

1-Bromo-2-((1-methoxypropan-2-yl)oxy)cyclopentane is an organic compound with the molecular formula C9H17BrO2. This compound is characterized by a bromine atom attached to a cyclopentane ring, which is further substituted with a 1-methoxypropan-2-yl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-((1-methoxypropan-2-yl)oxy)cyclopentane typically involves the bromination of a cyclopentane derivative followed by the introduction of the 1-methoxypropan-2-yl group. One common method involves the reaction of cyclopentanol with hydrobromic acid to form 1-bromocyclopentane. This intermediate is then reacted with 1-methoxypropan-2-ol under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as distillation and recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-((1-methoxypropan-2-yl)oxy)cyclopentane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form cyclopentane derivatives with different substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include cyclopentane derivatives with various functional groups.

    Oxidation: Products include cyclopentanone, cyclopentanoic acid, and other oxidized derivatives.

    Reduction: Products include cyclopentane derivatives with reduced substituents.

Scientific Research Applications

1-Bromo-2-((1-methoxypropan-2-yl)oxy)cyclopentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-((1-methoxypropan-2-yl)oxy)cyclopentane involves its interaction with molecular targets through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the methoxy group can undergo oxidation or reduction. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2-((1-methoxypropan-2-yl)oxy)cyclopentane is unique due to its specific combination of a cyclopentane ring with a bromine atom and a methoxypropan-2-yl group

Properties

Molecular Formula

C9H17BrO2

Molecular Weight

237.13 g/mol

IUPAC Name

1-bromo-2-(1-methoxypropan-2-yloxy)cyclopentane

InChI

InChI=1S/C9H17BrO2/c1-7(6-11-2)12-9-5-3-4-8(9)10/h7-9H,3-6H2,1-2H3

InChI Key

TVUKLRSZXOTSGA-UHFFFAOYSA-N

Canonical SMILES

CC(COC)OC1CCCC1Br

Origin of Product

United States

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